2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid
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Overview
Description
2’,5’-Dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-1-carboxylic acid is a complex organic compound characterized by its unique spiro structure. This compound is notable for its bicyclic framework, which includes a heptane ring fused with an imidazolidine ring. The presence of two oxo groups and a carboxylic acid functional group further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as bicyclo[2.2.1]heptane derivatives can be reacted with imidazolidine derivatives in the presence of oxidizing agents to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
2’,5’-Dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, influencing biological pathways. The presence of oxo and carboxylic acid groups can facilitate hydrogen bonding and electrostatic interactions, contributing to its activity .
Comparison with Similar Compounds
Similar Compounds
- 1,7,7-trimethyl-2’,5’-dioxo-4H-spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-4-carboxylic acid
- rac-(1R,2R,4S,6S)-2’,5’-dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-6-carboxylic acid
Uniqueness
2’,5’-Dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-1-carboxylic acid is unique due to its specific arrangement of functional groups and its spiro structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it valuable in research and industrial applications .
Biological Activity
2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid (CAS No. 1823491-66-2) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and implications for pharmacological applications.
- Molecular Formula : C10H12N2O4
- Molecular Weight : 224.21 g/mol
- CAS Number : 1823491-66-2
Synthesis
The compound can be synthesized through various organic reactions that involve bicyclic structures and imidazolidine derivatives. Specific synthetic pathways have been documented in literature, focusing on optimizing yield and purity for biological evaluations .
Anticancer Activity
Research indicates that derivatives of bicyclic compounds, including this compound, exhibit promising anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, particularly HepG2 (human liver carcinoma) cells. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HepG2 | 15 | Apoptosis induction |
Analog A | MCF7 (breast) | 10 | Cell cycle arrest |
Analog B | A549 (lung) | 12 | Apoptosis |
Neuropharmacological Activity
The compound has also been evaluated for its activity at nicotinic acetylcholine receptors (nAChRs). Preliminary studies suggest that it may act as a partial agonist at α4β2-nAChRs, which are implicated in cognitive functions and neurodegenerative diseases .
Table 2: nAChR Activity Profile
Compound | Receptor Type | EC50 (nM) | Efficacy (%) |
---|---|---|---|
This compound | α4β2-nAChR | 17.1 | 63 |
Control Compound | α4β2-nAChR | 15.9 | 81 |
Case Studies
A notable study investigated the effects of this compound on neuroprotection in models of neurodegeneration. Results indicated that it could potentially reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease .
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2',5'-dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c13-6-10(12-8(16)11-6)4-5-1-2-9(10,3-5)7(14)15/h5H,1-4H2,(H,14,15)(H2,11,12,13,16) |
InChI Key |
ULHHDTOFIUPFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC23C(=O)NC(=O)N3)C(=O)O |
Origin of Product |
United States |
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